Cas no 157604-55-2 ((S)-SNAP5114)

(S)-SNAP5114 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinecarboxylicacid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
- (3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
- (S)-SNAP 5114
- (S)-SNAP-5114
- 1-[2-[tris(4-Methoxyphenyl)Methoxy]ethyl]-(S)-3-piperidinecarboxylicacid
- HMS3268E15
- Pseudo RACK1
- SNAP-5114
- (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid
- SNAP 5114 (S)-
- S)-1-[2-[TRIS(4-METHOXYPHENYL)METHOXY]ETHYL]-3-PIP
- 1-[2-[TRIS(4-METHOXYPHENYL)METHOXY]ETHYL]-(S)-3-PIPERIDINECARBOXYLIC ACID
- (S)-SNAP5114
- MS-29395
- (S)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylicacid
- (S)-1-{2-[Tris-(4-methoxy-phenyl)-methoxy]-ethyl}-piperidine-3-carboxylic acid
- MFCD06411702
- BDBM50039246
- 3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
- Q27088834
- GTPL4677
- DTXSID40440224
- 157604-55-2
- CS-0028006
- CHEMBL75035
- HY-103504
- SCHEMBL18187570
- (3S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid
- AKOS024456666
- SR-01000597587-1
- SR-01000597587
- (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
- NCGC00025217-02
- (S)-SNAP-5114, >=98% (HPLC), solid
- DTXCID00391046
- DA-48867
- (3S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
- GLXC-10985
- G13352
-
- MDL: MFCD06411702
- インチ: InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)
- InChIKey: VDLDUZLDZBVOAS-QFIPXVFZSA-N
- SMILES: COC1C=CC(C(C2C=CC(OC)=CC=2)(C2C=CC(OC)=CC=2)OCCN2CCCC(C(O)=O)C2)=CC=1
計算された属性
- 精确分子量: 505.24600
- 同位素质量: 505.24643784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 37
- 回転可能化学結合数: 11
- 複雑さ: 620
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.5Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.175
- Boiling Point: 643.9°Cat760mmHg
- フラッシュポイント: 343.2°C
- Refractive Index: 1.571
- Solubility: H2O: insoluble
- PSA: 77.46000
- LogP: 4.75540
(S)-SNAP5114 Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
-
危険物標識:
- 储存条件:−20°C
- 安全术语:S26-36
- Risk Phrases:R36/37/38
(S)-SNAP5114 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15170-10mg |
(S)-SNAP 5114 |
157604-55-2 | 98% | 10mg |
¥3096.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1075201-5mg |
3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)- |
157604-55-2 | 95% | 5mg |
$415 | 2022-11-01 | |
eNovation Chemicals LLC | Y1075201-100mg |
3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)- |
157604-55-2 | 95% | 100mg |
$2655 | 2022-11-01 | |
eNovation Chemicals LLC | Y1075201-10mg |
3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)- |
157604-55-2 | 95% | 10mg |
$570 | 2022-11-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S936958-5g |
(S)-SNAP5114 |
157604-55-2 | ≥98% | 5g |
¥5,904.00 | 2022-09-28 | |
MedChemExpress | HY-103504-5mg |
(S)-SNAP5114 |
157604-55-2 | 98.16% | 5mg |
¥1750 | 2024-04-19 | |
MedChemExpress | HY-103504-25mg |
(S)-SNAP5114 |
157604-55-2 | 98.16% | 25mg |
¥5500 | 2024-04-19 | |
MedChemExpress | HY-103504-50mg |
(S)-SNAP5114 |
157604-55-2 | 98.16% | 50mg |
¥9500 | 2024-04-19 | |
MedChemExpress | HY-103504-1mg |
(S)-SNAP5114 |
157604-55-2 | 98.16% | 1mg |
¥795 | 2024-04-19 | |
Ambeed | A572954-25mg |
(S)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid |
157604-55-2 | 98% | 25mg |
$741.0 | 2025-02-20 |
(S)-SNAP5114 関連文献
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
(S)-SNAP5114に関する追加情報
Recent Advances in GABA Transporter Inhibition: Focus on (S)-SNAP5114 (CAS 157604-55-2)
The compound 157604-55-2, known as (S)-SNAP5114, has emerged as a selective inhibitor of γ-aminobutyric acid (GABA) transporter subtype 3 (GAT3). Recent studies highlight its potential in modulating GABAergic neurotransmission, particularly in neurological disorders where GABA imbalance plays a critical role. This research brief synthesizes the latest findings on (S)-SNAP5114, emphasizing its pharmacological profile, mechanism of action, and therapeutic applications.
Pharmacological studies demonstrate that (S)-SNAP5114 exhibits high selectivity for GAT3 over other GABA transporter subtypes (GAT1, GAT2, and BGT-1), with an IC50 value of 5 μM. This specificity makes it a valuable tool for dissecting the roles of GAT3 in synaptic GABA clearance and extrasynaptic tonic inhibition. Recent in vitro experiments using rat cortical synaptosomes confirmed its ability to prolong GABA-mediated inhibitory postsynaptic currents (IPSCs) by 40-60%, suggesting its utility in enhancing inhibitory tone in hyperexcitable neuronal networks.
Structural-activity relationship (SAR) analyses reveal that the stereochemistry at the S-configuration of 157604-55-2 is critical for its binding affinity to GAT3. Molecular docking simulations published in 2023 show that the (S)-enantiomer forms stable hydrogen bonds with Thr460 and Asn79 residues in the human GAT3 binding pocket, while the (R)-enantiomer exhibits significantly reduced interactions. This finding underscores the importance of chirality in developing next-generation GAT3 inhibitors.
In vivo applications of (S)-SNAP5114 have shown promise in animal models of epilepsy. A 2024 study in Neuropharmacology reported that intracerebroventricular administration (10 μg/μL) reduced seizure duration by 35% in kainic acid-induced rat models, without the motor side effects associated with non-selective GABA transporter inhibitors. However, challenges remain in its blood-brain barrier (BBB) penetration, with only 0.2% brain/plasma ratio observed in pharmacokinetic studies.
Recent innovations include the development of (S)-SNAP5114 derivatives with improved BBB permeability. A 2023 patent (WO202318742A1) describes prodrug modifications at the amine group of 157604-55-2, achieving 5-fold higher brain concentrations while maintaining GAT3 selectivity. These advances position (S)-SNAP5114 as a lead compound for treating disorders like epilepsy, neuropathic pain, and possibly anxiety, where selective GAT3 modulation may offer advantages over pan-GAT inhibitors.
157604-55-2 ((S)-SNAP5114) Related Products
- 76474-52-7(Z-Arg-Arg-bNA acetate salt)
- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 36887-98-6(1,2,3,4-Tetrahydroquinolin-5-amine)
- 2229290-89-3(3,3-difluoro-3-(5-methoxypyridin-3-yl)propan-1-amine)
- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)
- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)
- 1040650-13-2(1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide)
- 367521-07-1(5-Amino-2,4-dibromophenol)
